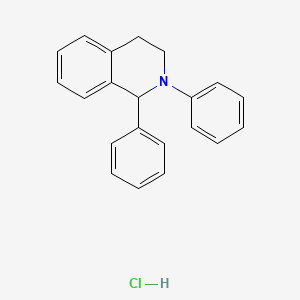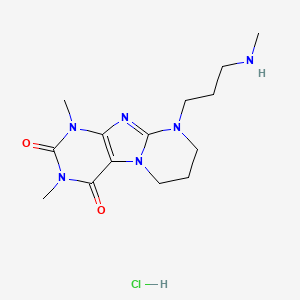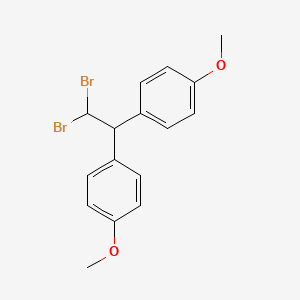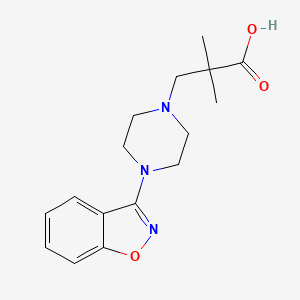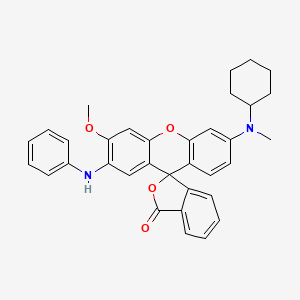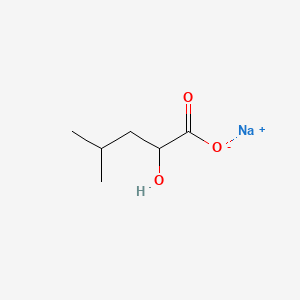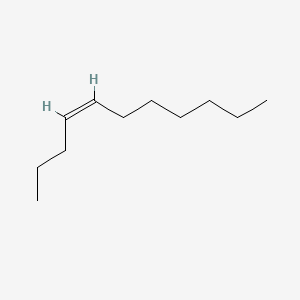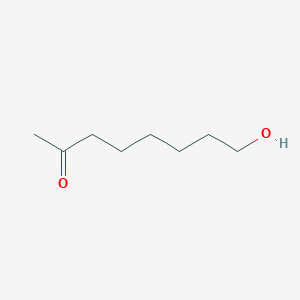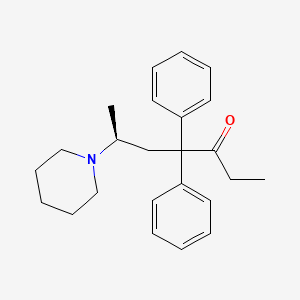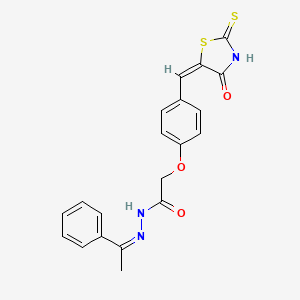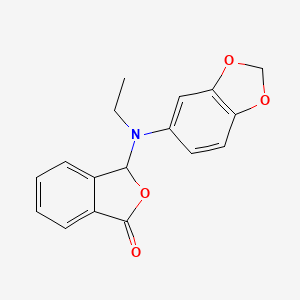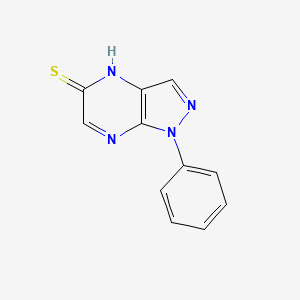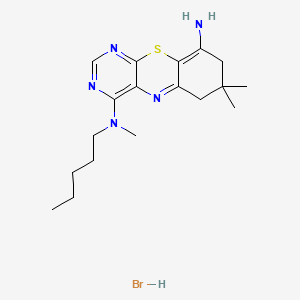
6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-pentyl-N(sup 4),7,7-trimethyl-, monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-pentyl-N(sup 4),7,7-trimethyl-, monohydrobromide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its pyrimido-benzothiazine core, which is a fused ring system combining pyrimidine and benzothiazine moieties. The presence of diamine groups and the specific substitutions at various positions contribute to its distinct chemical behavior.
Métodos De Preparación
The synthesis of 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-pentyl-N(sup 4),7,7-trimethyl-, monohydrobromide involves multiple steps, typically starting with the preparation of the pyrimido-benzothiazine core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-pentyl-N(sup 4),7,7-trimethyl-, monohydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Amination: Introduction of amine groups can be achieved through amination reactions, often using amine precursors and catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-pentyl-N(sup 4),7,7-trimethyl-, monohydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-pentyl-N(sup 4),7,7-trimethyl-, monohydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-pentyl-N(sup 4),7,7-trimethyl-, monohydrobromide can be compared with other similar compounds, such as:
6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, N(sup 9)-hexyl-7,8-dihydro-N(sup 4),7,7-tetramethyl-, monohydrobromide: This compound has a similar core structure but different substitutions, leading to distinct chemical and biological properties.
6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, N(sup 9)-methyl-7,8-dihydro-N(sup 4),7,7-tetramethyl-, monohydrobromide: Another similar compound with variations in the substitution pattern, affecting its reactivity and applications
These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and resulting properties.
Propiedades
Número CAS |
103291-34-5 |
|---|---|
Fórmula molecular |
C18H28BrN5S |
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
4-N,7,7-trimethyl-4-N-pentyl-6,8-dihydropyrimido[4,5-b][1,4]benzothiazine-4,9-diamine;hydrobromide |
InChI |
InChI=1S/C18H27N5S.BrH/c1-5-6-7-8-23(4)16-14-17(21-11-20-16)24-15-12(19)9-18(2,3)10-13(15)22-14;/h11H,5-10,19H2,1-4H3;1H |
Clave InChI |
GAKMGGUWPRUNNM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(C)C1=C2C(=NC=N1)SC3=C(CC(CC3=N2)(C)C)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


